2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol
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Overview
Description
2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. The tetrahydroisoquinoline scaffold, in particular, has garnered significant attention due to its potential therapeutic applications against various diseases, including neurodegenerative disorders and infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: Lacks the nitroso and hydroxyl groups.
6-hydroxy-1,2,3,4-tetrahydroisoquinoline: Lacks the nitroso group.
2-nitroso-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group.
Uniqueness
2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the presence of both the nitroso and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential therapeutic applications compared to its analogs .
Properties
CAS No. |
2763758-97-8 |
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Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.